molecular formula C18H19N3O5S B601319 Cefprozil Impurity 5 CAS No. 1000980-59-5

Cefprozil Impurity 5

Cat. No.: B601319
CAS No.: 1000980-59-5
M. Wt: 389.43
Attention: For research use only. Not for human or veterinary use.
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Description

Cefprozil Impurity 5 is a byproduct formed during the synthesis of Cefprozil, a second-generation cephalosporin antibiotic. Cefprozil is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and ear infections. The presence of impurities in pharmaceutical compounds is strictly regulated, and understanding these impurities is crucial for ensuring the safety and efficacy of the drug.

Biochemical Analysis

Biochemical Properties

Cefprozil Impurity 5, like Cefprozil, is likely to interact with various enzymes and proteins in biochemical reactions . It may bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting bacterial cell wall synthesis . The nature of these interactions is likely to be inhibitory, affecting the growth and proliferation of bacteria .

Cellular Effects

The effects of this compound on cells are largely related to its antibacterial activity . By inhibiting cell wall synthesis, it can affect various cellular processes, including cell division and growth . It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Dosage Effects in Animal Models

Studies on Cefprozil have shown that it can cause side effects such as vomiting, diarrhea, and nausea in dogs

Metabolic Pathways

Cefprozil is known to be involved in the inhibition of bacterial cell wall synthesis . It’s possible that this compound may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s likely that it interacts with transporters or binding proteins that facilitate its movement within cells

Subcellular Localization

Given its mechanism of action, it’s likely that it localizes to the bacterial cell wall where it interacts with penicillin-binding proteins (PBPs)

Chemical Reactions Analysis

Types of Reactions: Cefprozil Impurity 5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the impurity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the impurity.

Scientific Research Applications

Cefprozil Impurity 5 has several scientific research applications:

    Biology: Research on this compound helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical compounds.

    Medicine: Studying the impurity profiles of antibiotics like Cefprozil is crucial for ensuring the safety and efficacy of the drug.

    Industry: The control and analysis of impurities are essential for quality assurance and regulatory compliance in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Cefprozil Impurity 5 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and stability of Cefprozil.

Comparison with Similar Compounds

    Cefadroxil: Another cephalosporin antibiotic with a similar side chain.

    Cefatrizine: A cephalosporin antibiotic with a similar structure.

By understanding the synthesis, reactions, and applications of Cefprozil Impurity 5, researchers and pharmaceutical manufacturers can ensure the quality and safety of Cefprozil formulations.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-8,12-14,17,22H,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,14?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODGAGODXWUEH-OAYHDYIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000980-59-5
Record name (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-((R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO)-8-OXO-3-((Z)-PROP-1-EN-1-YL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943R0XQ363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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